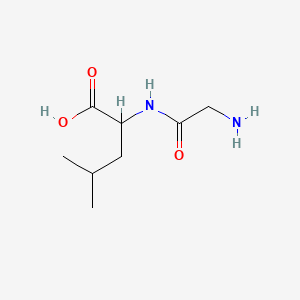

2-(2-aminoacetamido)-4-methylpentanoic acid

Description

The exact mass of the compound Glycylleucine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522707. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEXFJVMVGETOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862449 | |

| Record name | Glycylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688-14-2, 688-13-1, 869-19-2 | |

| Record name | Glycylleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycyl-DL-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522707 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-DL-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(2-aminoacetamido)-4-methylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-aminoacetamido)-4-methylpentanoic acid, a dipeptide commonly known as Leucylglycine. This document details a robust solution-phase synthesis methodology, including the preparation of a protected intermediate and subsequent deprotection steps. Furthermore, it outlines the key analytical techniques and expected data for the thorough characterization of the final compound.

Overview

This compound (Leucylglycine) is a dipeptide composed of the amino acids L-leucine and glycine.[1] As a fundamental building block of proteins and peptides, it serves as a valuable tool in various research areas, including drug discovery, biochemistry, and materials science. The synthesis of such dipeptides requires a strategic approach involving the use of protecting groups to ensure the specific formation of the desired peptide bond.[2] This guide presents a well-established solution-phase synthesis method.

Synthesis of this compound

The synthesis of Leucylglycine is achieved through a multi-step process that involves the coupling of protected amino acid precursors, followed by the removal of these protecting groups. A common and effective strategy involves the coupling of N-terminally protected leucine with a C-terminally protected glycine, followed by deprotection to yield the final dipeptide.

Synthesis Workflow

The overall synthetic workflow can be visualized as a three-stage process: protection of the constituent amino acids, coupling to form the dipeptide backbone, and finally, deprotection to yield the target molecule.

References

physicochemical properties of Glycyl-L-leucine for drug design

Glycyl-L-leucine: A Physicochemical Guide for Drug Design

Introduction: Glycyl-L-leucine (Gly-Leu) is a dipeptide composed of the amino acids glycine and L-leucine, joined by a peptide bond.[1] In the field of drug design and development, Gly-Leu is of significant interest not for its intrinsic pharmacological activity, but as a key substrate for the human peptide transporter 1 (PEPT1).[2][3] PEPT1 is a high-capacity transporter located on the apical membrane of intestinal epithelial cells, responsible for the absorption of dietary di- and tripeptides.[4][5] By attaching Gly-Leu to a drug molecule to create a prodrug, it is possible to leverage this natural uptake mechanism to enhance the oral bioavailability of poorly absorbed therapeutic agents.[4] This guide provides an in-depth overview of the essential physicochemical properties of Glycyl-L-leucine, its biological transport, and the experimental methods used to characterize it, offering a critical resource for its application in prodrug design.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Glycyl-L-leucine are crucial for predicting its behavior in both formulation and biological systems. These properties, summarized below, indicate a highly polar and hydrophilic molecule.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | [1] |

| Molecular Formula | C₈H₁₆N₂O₃ | [1] |

| Molecular Weight | 188.22 g/mol | [1][6] |

| CAS Number | 869-19-2 | [7] |

| Melting Point | 233 - 235 °C | [1] |

| pKa (Strongest Acidic) | ~3.89 (Predicted) | [8] |

| pKa (Strongest Basic) | ~8.14 (Predicted) | [8] |

| logP (Octanol/Water) | -2.1 to -2.7 (Predicted) | [6][8] |

| Polar Surface Area | 92.4 Ų | [8] |

Solubility and Stability Profile

The solubility and stability of Gly-Leu are critical parameters for developing aqueous formulations and predicting its fate in biological fluids.

| Property | Value | Source(s) |

| Water Solubility | 37 - 50 mg/mL (experimentally determined) | [9][10] |

| DMSO Solubility | Insoluble | [9][11] |

| Primary Degradation Pathways | 1. Hydrolysis: Cleavage of the peptide bond to yield glycine and L-leucine. 2. Intramolecular Cyclization: Formation of cyclo(Gly-Leu), a diketopiperazine. | [12][13] |

| Stability Factors | Degradation is highly dependent on pH and temperature, with acidic or basic conditions and elevated temperatures accelerating both hydrolysis and cyclization. | [12] |

Biological Transport and Prodrug Strategy

The primary utility of Glycyl-L-leucine in drug design stems from its efficient transport by the PEPT1 transporter (gene SLC15A1).[3]

PEPT1 Transport Mechanism: PEPT1 is a proton-coupled symporter that transports di- and tripeptides from the intestinal lumen into the enterocytes.[2][4] This process is driven by an inwardly directed proton gradient, allowing for active transport of substrates against their concentration gradient.[14] PEPT1 is characterized as a high-capacity, low-affinity transporter with broad substrate specificity, making it an ideal target for prodrugs.[3][4]

The Prodrug Approach: A drug with poor membrane permeability can be covalently linked to Gly-Leu. The resulting prodrug is recognized and transported by PEPT1 into the intestinal cell. Once inside, the prodrug is rapidly cleaved by ubiquitous intracellular peptidases (such as glycyl-leucine dipeptidase), releasing the active parent drug, which can then enter systemic circulation.[2][11][15] This strategy effectively bypasses the limitations of the parent drug's poor absorption.

Experimental Protocols & Methodologies

Accurate characterization of Gly-Leu's properties is essential. The following sections detail standard experimental protocols for determining its key physicochemical parameters.

pKa Determination by Capillary Zone Electrophoresis (CZE)

The pKa values, representing the ionizable N-terminal amino group and C-terminal carboxylic acid, can be determined by measuring the peptide's electrophoretic mobility across a pH range.[16]

Methodology:

-

Electrolyte Preparation: A series of background electrolytes with precisely known pH values spanning the expected pKa range (e.g., pH 2 to 11) are prepared.

-

Capillary Conditioning: A fused-silica capillary is conditioned by flushing sequentially with sodium hydroxide and the specific background electrolyte for the run.[16]

-

Sample Injection: A small plug of the Gly-Leu solution is hydrodynamically injected into the capillary.

-

Electrophoresis: A high voltage is applied across the capillary, causing the charged Gly-Leu molecules to migrate. The migration time is recorded.

-

Mobility Calculation: The effective electrophoretic mobility (μ_eff_) is calculated for each pH point.

-

Data Analysis: A plot of μ_eff_ versus pH is generated. The inflection points of the resulting sigmoidal curve correspond to the pKa values of the ionizable groups.

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the benchmark technique for its determination.[17][18]

Methodology:

-

Phase Saturation: Equal volumes of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, for LogD) are mixed and shaken overnight to ensure mutual saturation.[19] The phases are then separated.

-

Sample Preparation: A stock solution of Gly-Leu is prepared, and a precise amount is added to a flask containing known volumes of the pre-saturated n-octanol and buffer.

-

Equilibration: The flask is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to allow the Gly-Leu to partition between the two phases until equilibrium is reached.[18]

-

Phase Separation: The mixture is centrifuged to achieve a clean separation of the octanol and aqueous layers.[17]

-

Concentration Measurement: A sample is carefully removed from each phase, and the concentration of Gly-Leu is quantified using a suitable analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Chemical Stability Analysis by HPLC

Assessing the chemical stability of Gly-Leu in various conditions is vital for formulation and predicting its shelf-life. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this analysis.[20][21]

Methodology:

-

Forced Degradation Study: Solutions of Gly-Leu are prepared in various stress conditions, such as acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water or PBS) buffers.[12][20]

-

Incubation: The solutions are incubated at a controlled, often elevated, temperature (e.g., 37°C or 50°C) to accelerate degradation.

-

Time-Point Sampling: Aliquots are withdrawn from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

HPLC Analysis: Each aliquot is injected into an RP-HPLC system, typically equipped with a C18 column and a UV detector set to ~210 nm for peptide bond detection.[20][22] A gradient elution with a mobile phase of water and acetonitrile (often containing 0.1% TFA) is used to separate the parent Gly-Leu from its degradation products.[22]

-

Quantification: The peak area of the intact Gly-Leu is recorded at each time point.

-

Kinetic Analysis: The natural logarithm of the remaining Gly-Leu concentration is plotted against time. The slope of this line gives the degradation rate constant (k), and the half-life (t₁/₂) can be calculated as 0.693/k.

References

- 1. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. physoc.org [physoc.org]

- 4. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Glycyl-DL-leucine | C8H16N2O3 | CID 102468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. Showing Compound Glycyl-L-leucine (FDB022228) - FooDB [foodb.ca]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. archives.ijper.org [archives.ijper.org]

- 21. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 22. biovera.com.au [biovera.com.au]

A Comprehensive Technical Guide to the Biological Activity of Glycyl-L-leucine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-leucine (Gly-Leu) is a dipeptide composed of the amino acids glycine and L-leucine, linked by a peptide bond[1]. As a fundamental biochemical entity, it serves as a substrate for various enzymes, particularly peptidases, and is actively transported across biological membranes[2][3]. Its significance extends from basic nutritional science, where it plays a role in protein digestion and absorption, to advanced pharmaceutical applications, where it is utilized as a building block for complex therapeutic agents and as a model for studying peptide transport mechanisms[2][4]. This guide provides an in-depth analysis of the biological activities of Glycyl-L-leucine, focusing on its transport kinetics, metabolic fate, enzymatic interactions, and its influence on cellular signaling pathways.

Intestinal Absorption and Metabolism

The primary route for the absorption of di- and tripeptides from the diet is through specialized transporters in the intestinal epithelium[5]. Glycyl-L-leucine is a key substrate in the study of these processes, primarily involving the proton-coupled peptide transporter 1 (PEPT1).[5][6]

Transport Kinetics via PEPT1

PEPT1 is a high-capacity, low-affinity transporter responsible for absorbing the bulk of dietary peptides.[6] The efficiency of Glycyl-L-leucine transport is significantly higher than that of other dipeptides, such as Glycyl-glycine. This superior efficiency is characterized by a lower Michaelis constant (Km), indicating a higher affinity for the transporter, and a higher maximum transport velocity (Vmax).[6]

Data Presentation: Comparative Transport Kinetics

| Dipeptide | Model System | Transporter | K_m_ (mM) | V_max_ (nmol/mg protein/min) | Reference |

| Glycyl-L-leucine | Caco-2 Cells | PEPT1 | 0.8 ± 0.1 | 1.2 ± 0.1 | [6] |

| Glycyl-glycine | Caco-2 Cells | PEPT1 | 4.5 ± 0.5 | 0.5 ± 0.05 | [6] |

| Glycyl-L-leucine | Rat Small Intestine | Not specified | 1.6 | Not specified | [6] |

Table 1: Michaelis-Menten kinetic parameters for the transport of Glycyl-L-leucine and Glycyl-glycine.

The data consistently show that Glycyl-L-leucine has a significantly higher affinity for the intestinal peptide transport system compared to Glycyl-glycine.[6]

Metabolic Fate: Hydrolysis and Absorption Pathways

The metabolism of Glycyl-L-leucine in the small intestine involves two primary pathways:

-

Hydrolysis by Brush Border Peptidases: The dipeptide is cleaved into its constituent amino acids, glycine and L-leucine, at the surface of the enterocyte. These free amino acids are then absorbed via specific amino acid transporters.[5][7]

-

Intact Transport and Cytosolic Hydrolysis: The intact dipeptide is transported into the enterocyte by PEPT1. Once inside, it is rapidly hydrolyzed by cytosolic peptidases into glycine and L-leucine, which are then transported across the basolateral membrane into the bloodstream.[5]

A "master" dipeptidase, identified as Glycyl-L-leucine hydrolase, has been purified from monkey small intestinal mucosa and is known to hydrolyze a wide array of dipeptides.[5] Studies in the rat small intestine suggest that the transport of the intact peptide is not sodium-dependent, whereas the absorption of the free leucine liberated by superficial hydrolysis is partially sodium-dependent.[7][8]

The sequence of amino acids is critical. In vivo studies in rats have shown that the absorption of L-leucine is markedly greater from L-leucyl-glycine than from Glycyl-L-leucine, suggesting that L-leucyl-glycine is more readily hydrolyzed by brush border peptidases or has a higher affinity for the transport system.[5]

Influence on Cellular Signaling and Metabolism

Once absorbed and hydrolyzed, the constituent amino acids of Gly-Leu exert their own biological effects. L-leucine, in particular, is a potent signaling molecule.

Activation of the mTOR Signaling Pathway

L-leucine is a well-established activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, specifically mTOR Complex 1 (mTORC1).[9] mTORC1 is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[9] Leucine's activation of mTORC1 is a key mechanism by which it stimulates muscle protein synthesis.[10] This has made leucine a focus in nutritional supplements for athletes and in clinical settings to combat muscle wasting (cachexia) in various diseases.[10][11]

However, the role of leucine and mTOR activation in cancer is complex and can be context-dependent, with some studies suggesting it may promote the growth of certain cancer cells, while others indicate potential anti-tumor effects.[10][12] For instance, leucine deprivation has been shown to inhibit proliferation and induce apoptosis in breast cancer cells by suppressing the expression of fatty acid synthase (FASN).[13]

Effects on General Metabolism

Studies in Escherichia coli have shown that the addition of Glycyl-L-leucine to the growth medium can alter cellular metabolism, including elevating the rate of serine catabolism and changing the expression patterns of various polypeptides, such as those involved in methionine synthesis and lysyl-tRNA synthetase.[14]

Experimental Protocols

Methodology for Dipeptide Transport Kinetic Analysis (Caco-2 Cells)

This protocol is a standard method for evaluating the intestinal transport of dipeptides using a well-established in vitro model of the human intestinal epithelium.[6]

-

Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

-

Monolayer Formation: Cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and grown for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

-

Transport Assay:

-

The cell monolayers are washed and pre-incubated with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES, pH 6.0) for 20 minutes at 37°C.

-

The transport buffer is replaced with a fresh buffer containing the radiolabeled dipeptide (e.g., [¹⁴C]Gly-L-leucine) at various concentrations, with or without potential inhibitors.

-

The cells are incubated for a specific time (e.g., 10 minutes) at 37°C.

-

The reaction is stopped by rapidly washing the monolayers with ice-cold transport buffer.

-

-

Quantification:

-

Cells are lysed using a suitable lysis buffer (e.g., 0.5 M NaOH).

-

An aliquot of the lysate is used for protein quantification (e.g., via a BCA assay).

-

The remaining lysate is mixed with a scintillation cocktail, and radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis: The uptake rate is calculated and normalized to the protein content (nmol/mg protein/min). Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

Methodology for In Vivo Intestinal Perfusion in Rats

This in vivo technique allows for the study of absorption in a more physiologically relevant context.[5]

-

Animal Preparation: Male Wistar rats are anesthetized, and the abdominal cavity is opened via a midline incision.

-

Intestinal Segment Isolation: A specific segment of the small intestine (e.g., jejunum or ileum) is isolated. Catheters are inserted at the proximal and distal ends. The segment is gently flushed with saline to remove its contents.

-

Perfusion: The isolated intestinal loop is perfused with a solution containing the dipeptide of interest at a known concentration and flow rate. The perfusion solution is maintained at 37°C.

-

Sample Collection: The perfusate exiting the distal end of the segment is collected at timed intervals.

-

Analysis: The concentrations of the dipeptide and its constituent amino acids in the collected perfusate are determined using methods such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The rate of disappearance of the dipeptide from the lumen is calculated, providing a measure of its absorption rate.

References

- 1. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. selleckchem.com [selleckchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Glycyl-L-leucine transport in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Double-Edge Effects of Leucine on Cancer Cells[v1] | Preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. oncotarget.com [oncotarget.com]

- 14. researchgate.net [researchgate.net]

In Vitro Plasma Stability of 2-(2-aminoacetamido)-4-methylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro plasma stability of 2-(2-aminoacetamido)-4-methylpentanoic acid, a dipeptide derivative also known as glycyl-leucine. Understanding the stability of such compounds in plasma is a critical component of early-stage drug discovery and development, as it influences pharmacokinetic properties and bioavailability. Unstable compounds are often subject to rapid clearance and short half-lives, leading to poor in vivo performance[1].

The stability of dipeptides and other amino acid derivatives in plasma is primarily dictated by enzymatic degradation. Plasma contains a variety of hydrolases, including peptidases and esterases, that can cleave the amide bond of dipeptides[1]. The rate of this degradation can vary significantly depending on the specific amino acid sequence, stereochemistry, and the animal species from which the plasma is derived[2]. For instance, dipeptide monoester prodrugs have been synthesized to modulate enzymatic stability and improve drug delivery[3].

Core Concepts in Plasma Stability

The in vitro plasma stability of a compound is typically assessed by incubating it with plasma at a physiological temperature (37°C) and monitoring its disappearance over time. The primary metric used to quantify stability is the in vitro half-life (t½), which is the time required for 50% of the compound to be degraded. Compounds with certain functional groups, such as amides, are particularly susceptible to enzymatic hydrolysis in plasma[1].

Several factors can influence the plasma stability of a dipeptide like glycyl-leucine:

-

Enzymatic Activity: The type and concentration of proteolytic enzymes in the plasma are the main drivers of degradation.

-

Species Differences: Plasma stability can vary greatly between species (e.g., human, rat, mouse, dog), making cross-species comparisons crucial for preclinical development[2].

-

Chemical Structure: Modifications to the dipeptide structure, such as the use of D-amino acids or cyclization, can significantly enhance plasma stability[4].

Experimental Protocols for In Vitro Plasma Stability Assessment

A standardized protocol is essential for obtaining reproducible and comparable plasma stability data. The following is a typical experimental workflow for assessing the in vitro plasma stability of a test compound.

General Plasma Stability Assay Protocol

-

Preparation of Solutions:

-

A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.

-

Pooled plasma (e.g., human, rat, mouse) is thawed at 37°C. It is often diluted with a buffer such as PBS (pH 7.4) to a final concentration of 80%[5].

-

-

Incubation:

-

The test compound is added to the pre-warmed plasma to a final concentration (e.g., 1-10 µM).

-

The mixture is incubated in a shaking water bath at 37°C.

-

Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes)[1].

-

-

Reaction Termination and Sample Preparation:

-

The enzymatic reaction in each aliquot is terminated by adding a cold organic solvent, typically acetonitrile or methanol, which also serves to precipitate plasma proteins[5]. An internal standard is often included in the precipitation solvent for accurate quantification.

-

The samples are vortexed and then centrifuged to pellet the precipitated proteins.

-

-

Analytical Quantification:

-

The supernatant, containing the remaining test compound, is analyzed using a sensitive analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

The concentration of the test compound at each time point is determined by comparing its peak area to that of the internal standard.

-

-

Data Analysis:

-

The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero.

-

The natural logarithm of the percent remaining is plotted against time.

-

The degradation rate constant (k) is determined from the slope of the linear regression.

-

The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k [5].

-

Quantitative Data on Dipeptide and Amino Acid Derivative Stability

| Compound/Class | Species | Half-life (t½) | Reference |

| Dipeptide Model Prodrugs | Human | > 1 hour | [6] |

| Mercaptoacetamide-based HDACI (W2) | Human | 79 min | [5] |

| Mercaptoacetamide-based HDACI (W2) | Rat | 92 min | [5] |

| Mercaptoacetamide-based HDACI (S2) | Human, Mouse, Porcine, Rat | Longer than SAHA | [5] |

| GRF(1-29)-NH2 | Porcine | 13 min | [4] |

| [Ala15]GRF(1-29)-NH2 | Porcine | 17 min | [4] |

| Cyclized GRF Analogs | Porcine | > 2 hours | [4] |

This table is a compilation of data for structurally related compounds to provide a general understanding of dipeptide stability in plasma.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro plasma stability assay.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. In vitro stability of growth hormone releasing factor (GRF) analogs in porcine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Glycyl-L-leucine in Cellular Models

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document elucidates the multifaceted mechanism of action of the dipeptide Glycyl-L-leucine (Gly-Leu) in cellular models, focusing on its transport, metabolism, and influence on key signaling pathways that govern cellular functions.

Cellular Uptake and Transport of Glycyl-L-leucine

The initial and rate-limiting step for the cellular activity of Glycyl-L-leucine is its transport across the plasma membrane. This process is primarily mediated by the H⁺-coupled oligopeptide cotransporter 1 (PEPT1), a member of the Solute Carrier family 15 (SLC15A1).[1][2]

The PEPT1 Transporter

PEPT1 is a high-capacity, low-affinity transporter responsible for the uptake of di- and tripeptides in the small intestine and, to a lesser extent, in other tissues like the kidney.[3] Its function is crucial for the absorption of dietary protein digestion products and peptidomimetic drugs.[2][3] The transport process is stereoselective, favoring L-isomers of amino acids within the dipeptide.[4]

The driving force for PEPT1-mediated transport is an inwardly directed proton gradient, making its activity highly dependent on an acidic extracellular pH.[1][5][6] Optimal uptake of Glycyl-L-leucine typically occurs at an apical pH of around 6.0-6.5.[1]

Dual Mechanism of Uptake in Intestinal Models

In intestinal epithelial models, such as Caco-2 cells or rat small intestine preparations, the absorption of Glycyl-L-leucine occurs via two primary routes:

-

Intact Dipeptide Transport: A significant portion of Gly-Leu is transported intact across the apical membrane by PEPT1. This transport is sodium-independent.[7][8][9]

-

Brush Border Hydrolysis and Amino Acid Transport: A fraction of Gly-Leu is hydrolyzed at the cell surface by brush border peptidases into its constituent amino acids, glycine and L-leucine.[7][10] The liberated L-leucine can then be transported into the cell via sodium-dependent and independent amino acid transporters, such as the L-type amino acid transporter (LAT).[8][11] The uptake of leucine from Gly-Leu has been observed to be greater than that of glycine, with the additional leucine transport being sodium-dependent.[7]

It is estimated that approximately half of the Glycyl-L-leucine influx is mediated by the carrier system for the intact dipeptide, while the other half is transported as L-leucine following hydrolysis at the membrane surface.[8][9]

Quantitative Data on Transport

The following table summarizes key quantitative parameters related to the transport of dipeptides like Glycyl-L-leucine, primarily via the PEPT1 transporter in Caco-2 cells.

| Parameter | Typical Value Range | Substrate/Condition | Reference |

| Km (Michaelis-Menten Constant) | 0.5 - 2.5 mM | Glycyl-Sarcosine (Gly-Sar) | [1] |

| Vmax (Maximum Transport Velocity) | 100 - 200 nmol/mg protein/10 min | Glycyl-Sarcosine (Gly-Sar) | [1] |

| Papp (Apparent Permeability) | 1 x 10⁻⁶ to 20 x 10⁻⁶ cm/s | Various di- and tripeptides | [1] |

| Optimal pH for Uptake | 6.0 - 6.5 | Glycyl-L-leucine | [1] |

Visualization of Gly-Leu Transport

Caption: Dual mechanism of Glycyl-L-leucine uptake in intestinal cells.

Intracellular Metabolism and Signaling Pathways

Once inside the cell, Glycyl-L-leucine is rapidly metabolized, and its constituent amino acids act as signaling molecules, primarily influencing the mTOR pathway.

Intracellular Hydrolysis

Intact Gly-Leu that enters the cytosol is quickly hydrolyzed by cytosolic peptidases into glycine and L-leucine.[10] This cleavage is a critical step, as the subsequent signaling events are primarily driven by the free amino acids, particularly L-leucine.

The mTOR Signaling Pathway

L-leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[12][13][14] The activation is specifically targeted to the mTOR Complex 1 (mTORC1).

Mechanism of Activation:

-

Sensing Leucine: Intracellular leucine is sensed by proteins such as Sestrin2 and Leucyl-tRNA synthetase (LARS1).[15]

-

mTORC1 Activation: Leucine promotes the translocation of mTORC1 to the lysosomal surface, where it is activated by the small GTPase Rheb.[16]

-

Downstream Phosphorylation: Activated mTORC1 phosphorylates several key downstream targets, including:

-

p70 Ribosomal S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs that contain a 5'-terminal oligopyrimidine tract (5'TOP), which typically encode ribosomal proteins and translation factors.[14][17]

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Hyperphosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E). This frees eIF4E to form the eIF4F complex, which is essential for cap-dependent translation initiation.[14]

-

The combined effect of these events is a significant increase in protein synthesis, supporting cell growth and proliferation.[17][18] Studies in chicken intestinal epithelial cells have shown that Gly-Leu significantly increases the protein expression of phosphorylated mTOR (p-mTOR) and p-S6K1, thereby promoting protein synthesis.[17]

Visualization of Gly-Leu Signaling

Caption: Activation of the mTORC1 pathway by L-leucine from Gly-Leu.

Effects on Cellular Processes

The transport and subsequent metabolic activation by Glycyl-L-leucine translate into measurable effects on key cellular processes like proliferation and apoptosis.

Cell Proliferation

Both components of Gly-Leu, glycine and L-leucine, are known to support cell proliferation. Glycine consumption is strongly correlated with rapid cancer cell proliferation, as it is involved in nucleotide synthesis.[12][19] L-leucine, through its activation of mTORC1, is a potent promoter of cell growth and proliferation.[12]

Experimental data shows that treatment of intestinal epithelial cells (IECs) with Gly-Leu significantly increases cell viability.[17] This pro-proliferative effect is also associated with an increase in the proportion of cells in the G1 phase of the cell cycle.[17]

| Cellular Process | Effect of Gly-Leu | Cellular Model | Reference |

| Cell Viability | Significantly Increased | Chicken Intestinal Epithelial Cells | [17] |

| Protein Synthesis | Significantly Increased | Chicken Intestinal Epithelial Cells | [17] |

| Cell Cycle | Increased proportion of cells in G1 phase | Chicken Intestinal Epithelial Cells | [17] |

Apoptosis

The role of Gly-Leu and its components in apoptosis is context-dependent. Leucine deprivation has been shown to induce apoptosis in breast cancer cells.[20][21] Conversely, some studies suggest that high doses of leucine can have pro-oncogenic activity in certain cancers.[12]

A related compound, L-leucyl-L-leucine methyl ester, has been shown to induce apoptosis in cells with cytolytic potential, such as cytotoxic lymphocytes and myeloid cells.[22] This process is dependent on intracellular conversion by the enzyme dipeptidyl peptidase I (DPPI) into membranolytic products that trigger a zinc-sensitive apoptotic pathway.[22] While this provides a potential mechanism for dipeptide-induced apoptosis, it is specific to a derivative of leucyl-leucine and may not be directly applicable to Glycyl-L-leucine in all cell types.

Experimental Protocols

Protocol: Glycyl-L-leucine Uptake Assay in Caco-2 Cells

This protocol is designed to measure the uptake of Glycyl-L-leucine into a Caco-2 cell monolayer, a widely used in vitro model for the intestinal barrier.[1][23]

1. Cell Culture:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and antibiotics.[23]

-

Seed cells onto permeable Transwell® filter inserts (e.g., 12-well format) at a density of approximately 6 x 10⁴ cells/cm².

-

Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

-

Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER), which should be >250 Ω·cm².[1]

2. Transport Assay:

-

Prepare transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) adjusted to pH 6.0-6.5 for the apical (donor) side and pH 7.4 for the basolateral (receiver) side.

-

Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

-

Add the Gly-Leu solution (at desired concentrations) in apical transport buffer to the donor chamber.

-

Add fresh transport buffer to the receiver chamber.

-

Incubate the plate at 37°C with gentle shaking.

-

Collect samples from both apical and basolateral chambers at various time points (e.g., 15, 30, 60, 90, 120 minutes).

-

At the end of the experiment, wash the cells with ice-cold buffer and lyse them to determine the intracellular concentration.

3. Quantification and Analysis:

-

Quantify the concentration of Gly-Leu in all samples using a suitable analytical method, such as LC-MS/MS.[1]

-

Calculate the apparent permeability coefficient (Papp) using the following formula:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

-

4. Controls:

-

Competitive Inhibition: To confirm PEPT1-mediated transport, co-incubate Gly-Leu with a 10- to 20-fold excess of a known PEPT1 substrate, such as Glycyl-Sarcosine. A significant decrease in Gly-Leu uptake indicates PEPT1 involvement.[1]

-

Monolayer Integrity: Perform a Lucifer Yellow rejection assay post-experiment. The Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s to confirm the monolayer was intact.[1]

Visualization of Experimental Workflow

Caption: A typical experimental workflow for assessing Gly-Leu transport.

Conclusion

The mechanism of action of Glycyl-L-leucine in cellular models is a well-orchestrated process initiated by its transport into the cell, predominantly via the PEPT1 transporter. Following intracellular hydrolysis, the liberated L-leucine serves as a critical signaling molecule, activating the mTORC1 pathway to promote protein synthesis, cell growth, and proliferation. This detailed understanding of its transport and signaling functions is vital for researchers in nutrition and pharmacology, and for professionals engaged in the development of peptidomimetic drugs that can leverage these natural uptake and activation pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Peptide transporter 1 - Wikipedia [en.wikipedia.org]

- 3. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycyl-L-leucine transport in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. L-type amino acid transporters in two intestinal epithelial cell lines function as exchangers with neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling pathways involved in translational control of protein synthesis in skeletal muscle by leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Double-Edge Effects of Leucine on Cancer Cells [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Glycine stimulates protein synthesis and inhibits oxidative stress in pig small intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New Clues about Cancer Cell Metabolism Emerge | Technology Networks [technologynetworks.com]

- 20. Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Apoptosis is induced in cells with cytolytic potential by L-leucyl-L-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(2-aminoacetamido)-4-methylpentanoic acid (Glycyl-Leucine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-aminoacetamido)-4-methylpentanoic acid, a dipeptide commonly known as Glycyl-L-Leucine (Gly-Leu), has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of Gly-Leu's biological activities, focusing on its primary therapeutic targets. The core of this document details the molecular pathways Gly-Leu influences, presents quantitative data on its transport and effects, and provides detailed experimental protocols for researchers to investigate its mechanism of action. The primary mechanism of Gly-Leu involves its cellular uptake via the Peptide Transporter 1 (PepT1) followed by intracellular hydrolysis, leading to the release of L-leucine. Leucine, a branched-chain amino acid, is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of protein synthesis and cell growth. A secondary, less pronounced effect on dopamine neurotransmission has also been reported. This guide aims to equip researchers with the necessary information to explore the therapeutic potential of Gly-Leu.

Introduction

This compound (Gly-Leu) is a dipeptide composed of the amino acids glycine and L-leucine. While dipeptides are fundamental components of protein metabolism, Gly-Leu has garnered specific attention for its potential to modulate key cellular processes. Its therapeutic potential stems primarily from its ability to efficiently deliver L-leucine into cells, thereby activating downstream signaling pathways crucial for cellular growth and function. This document will delve into the identified therapeutic targets of Gly-Leu, with a primary focus on the mTOR signaling pathway and a secondary look at its influence on the dopaminergic system.

Primary Therapeutic Target: The mTOR Signaling Pathway

The principal therapeutic potential of Gly-Leu lies in its ability to stimulate protein synthesis through the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This effect is not a result of direct binding of the dipeptide to mTOR, but rather an indirect consequence of its intracellular hydrolysis and the subsequent release of L-leucine.

Mechanism of Action

The activation of the mTOR pathway by Gly-Leu is a multi-step process:

-

Cellular Uptake: Gly-Leu is transported into cells, primarily intestinal epithelial cells, via the high-capacity, low-affinity Peptide Transporter 1 (PepT1)[1].

-

Intracellular Hydrolysis: Once inside the cell, Gly-Leu is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, glycine and L-leucine.

-

Leucine Sensing: The increased intracellular concentration of L-leucine is sensed by Leucyl-tRNA synthetase (LRS), which has been identified as a key intracellular leucine sensor for the mTORC1 signaling pathway[2][3][4].

-

mTORC1 Activation: Leucine-bound LRS activates the mTOR complex 1 (mTORC1), a central regulator of cell growth and protein synthesis[2][3][4].

-

Downstream Signaling: Activated mTORC1 then phosphorylates its downstream effectors, including ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K1 and 4E-BP1 leads to the initiation of protein synthesis.

Signaling Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Glycine restores the anabolic response to leucine in a mouse model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Dipeptides Analogous to Glycyl-L-leucine: From Rational Design to Functional Validation

Abstract

This technical guide provides a comprehensive framework for the discovery and preclinical evaluation of novel dipeptides with functional similarities to Glycyl-L-leucine. Intended for researchers, medicinal chemists, and drug development professionals, this document outlines a structured, multi-disciplinary approach that integrates computational design, chemical synthesis, and biological screening. We delve into the foundational principles of rational dipeptide design, leveraging the known structure-activity relationships of Glycyl-L-leucine and its interaction with intestinal transporters. Detailed, field-proven protocols for solid-phase and liquid-phase dipeptide synthesis are provided, alongside methodologies for rigorous characterization using mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, this guide presents a high-throughput screening cascade, centered around the Caco-2 cell permeability assay, to identify and validate candidates with favorable transport kinetics. By synthesizing these critical components into a cohesive workflow, this guide aims to empower scientific teams to efficiently navigate the complexities of novel dipeptide discovery and development.

Introduction: The Significance of Glycyl-L-leucine as a Model Dipeptide

Glycyl-L-leucine, a dipeptide composed of glycine and L-leucine, serves as an important model for understanding the intestinal absorption and metabolic fate of small peptides.[1][2] Its efficient uptake is primarily mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1), a key player in the absorption of dietary protein digestion products and various peptidomimetic drugs.[3] The study of Glycyl-L-leucine's transport has provided crucial insights into the mechanisms that govern the bioavailability of orally administered peptide-based therapeutics.[4][5] The development of novel dipeptides with tailored properties, such as enhanced stability, targeted delivery, or specific biological activity, is a promising avenue for therapeutic innovation. This guide outlines a systematic approach to the discovery of such novel dipeptides, using Glycyl-L-leucine as a foundational paradigm.

The Dipeptide Discovery Workflow: An Integrated Approach

The discovery of novel dipeptides with desired characteristics is a multi-faceted process that necessitates a seamless integration of computational and experimental methodologies. The workflow presented herein is designed to be iterative, allowing for cycles of design, synthesis, and testing to refine and optimize lead candidates.

References

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Metabolic Role of 2-(2-aminoacetamido)-4-methylpentanoic acid (Glycyl-L-leucine)

Abstract

This compound, a dipeptide more commonly known as Glycyl-L-leucine (Gly-Leu), is a significant metabolite in various biological systems, including humans.[1][2] Composed of glycine and L-leucine, its metabolic journey from intestinal absorption to cellular utilization involves intricate transport and enzymatic processes.[3] Beyond its fundamental role as a source of constituent amino acids for protein synthesis, Gly-Leu and its metabolites, particularly L-leucine, are implicated in key cellular signaling pathways that regulate protein synthesis and cell growth.[4][5] This technical guide provides a comprehensive overview of the metabolic pathways involving Gly-Leu, detailed experimental protocols for its study, and quantitative data to support further research and therapeutic development.

Introduction

Dipeptides, the smallest units of proteins, are not merely intermediates in protein digestion but also play crucial roles in nutrition, cellular signaling, and therapeutics.[6][7] Glycyl-L-leucine (Gly-Leu) serves as a model dipeptide for understanding these multifaceted roles.[8] Its metabolism is a critical aspect of amino acid homeostasis and nitrogen balance.[2] The unique sequence of its amino acids influences its absorption, hydrolysis, and bioavailability, making it a subject of interest in drug formulation and nutritional science.[3][8] This document will explore the transport, hydrolysis, and systemic metabolism of Gly-Leu, with a particular focus on its interaction with cellular signaling cascades.

Metabolic Pathways of Glycyl-L-leucine

The metabolic fate of Gly-Leu is primarily characterized by its transport across cellular membranes and subsequent hydrolysis into glycine and L-leucine.

Intestinal Absorption and Transport

The intestinal epithelium is the principal site for the absorption of dietary dipeptides.[3] Gly-Leu is transported into enterocytes via the proton-coupled peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter.[3] Studies in the rat small intestine have indicated that the transport of the intact dipeptide is not sodium-dependent.[9] There is also evidence for at least two routes of entry for intact Gly-Leu.[9]

The absorption of amino acids from Gly-Leu is significantly greater than from an equimolar mixture of free glycine and leucine, highlighting the efficiency of dipeptide transport systems.[10]

Enzymatic Hydrolysis

Once inside the enterocytes, or at the brush border membrane, Gly-Leu is rapidly hydrolyzed by dipeptidases.[2][3] A key enzyme in this process is Glycyl-L-leucine hydrolase , which has been identified in both the cytosol and particulate fractions of intestinal mucosal cells and is considered a versatile "master" dipeptidase due to its broad substrate specificity.[2][11] This hydrolysis yields free glycine and L-leucine, which then enter the portal circulation.

Systemic Metabolism and Organ Distribution

Following absorption, Gly-Leu that enters the bloodstream is subject to removal by various organs. Studies in conscious dogs have shown that the liver, kidney, muscle, and gut all participate in the clearance of plasma Gly-Leu.[12][13] The liver and kidney are the primary organs for its extraction and metabolism.[12][13] Interestingly, glycine and leucine balances are uniquely more positive across muscle tissue during the infusion of Gly-Leu compared to a corresponding mixture of free amino acids, suggesting a particular role for this dipeptide in muscle metabolism.[12][13]

Role in Cellular Signaling: The mTOR Pathway

The metabolic products of Gly-Leu, particularly L-leucine, are potent signaling molecules. Leucine is a well-established activator of the mTOR (mammalian target of rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and protein synthesis.[5] Studies on chicken intestinal epithelial cells have shown that Gly-Leu can promote the expression of mTOR and its downstream signaling molecules, S6K1 and 4EBP1, thereby stimulating protein synthesis.[4] This suggests that Gly-Leu can act as a nutritional signal regulator.[4]

Below is a diagram illustrating the activation of the mTOR pathway following the hydrolysis of Gly-Leu.

Quantitative Data

The following tables summarize key quantitative data from studies on Gly-Leu metabolism.

Table 1: Transport Kinetics of Glycyl-L-leucine in Monkey Small Intestine

| Transport Process | Kt (Affinity Constant) | Vmax |

| High-affinity | 5 mmol/l | 1 µmol min-1 g-1 |

| Low-affinity | 33 mmol/l | 3.9 µmol min-1 g-1 |

| Data from clinical studies on monkey small intestine.[14][15] |

Table 2: Disappearance of Glycyl-L-leucine from Plasma by Different Organs in Dogs

| Organ | Percentage of Infused Amount |

| Liver | 25% |

| Kidney | 24% |

| Muscle | 12% |

| Gut | 10% |

| Data from organ-balance technique in conscious dogs.[12][13] |

Table 3: Disappearance of Dipeptides in Human Intestinal Segments

| Dipeptide | Intestinal Segment | Disappearance Rate |

| Glycyl-L-leucine | Jejunum | 94% |

| Glycyl-L-leucine | Ileum | 92% |

| Data from perfusion studies in normal human volunteers.[10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of dipeptide metabolism.

Protocol for In Vitro Dipeptide Transport Assay using Everted Intestinal Rings

This protocol is adapted from studies on rat small intestine.[9]

-

Animal Preparation: Euthanize a rat following ethical guidelines and excise the small intestine.

-

Intestinal Sac Preparation: Gently evert a segment of the jejunum over a glass rod and cut it into 2-3 mm rings.

-

Incubation: Pre-incubate the rings in Krebs-Ringer bicarbonate buffer gassed with 95% O2 / 5% CO2 at 37°C for 5 minutes.

-

Uptake Measurement: Transfer the rings to a fresh buffer containing radiolabeled Gly-Leu at a known concentration. Incubate for a specified time (e.g., 2 minutes).

-

Washing: Stop the uptake by transferring the rings to ice-cold buffer and wash thoroughly to remove extracellular tracer.

-

Sample Preparation: Blot the rings, weigh them, and solubilize the tissue.

-

Quantification: Measure the radioactivity in the tissue digest using a scintillation counter to determine the amount of Gly-Leu taken up.

-

Data Analysis: Express the uptake as µmol per gram of wet tissue per unit of time.

Protocol for Quantification of Dipeptides by UPLC-MS/MS

This protocol is based on methods for comprehensive dipeptide analysis.[16]

-

Sample Preparation:

-

For tissue samples, homogenize in an appropriate solvent (e.g., ice-cold HCl solution).

-

For serum samples, perform protein precipitation with a solvent like acetonitrile/methanol/water.

-

Centrifuge to remove debris and collect the supernatant.

-

-

Derivatization (Optional but recommended for sensitivity):

-

Derivatize the dipeptides in the extract with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

-

-

UPLC Separation:

-

Inject the prepared sample onto a UPLC system equipped with a suitable column (e.g., ACQUITY HSS T3).

-

Use a gradient elution with solvents like 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

-

MS/MS Detection:

-

Couple the UPLC system to a tandem mass spectrometer.

-

Optimize MS parameters (e.g., precursor and product ions, collision energy) for each dipeptide of interest.

-

Acquire data in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of dipeptide standards.

-

Quantify the dipeptides in the samples by comparing their peak areas to the standard curve.

-

Protocol for Assessing mTOR Pathway Activation in Cell Culture

This protocol is based on studies investigating the effect of Gly-Leu on protein synthesis in intestinal epithelial cells.[4]

-

Cell Culture: Culture a relevant cell line (e.g., chicken intestinal epithelial cells) in appropriate growth medium.

-

Treatment: Starve the cells of amino acids for a defined period, then treat with Gly-Leu, an equimolar mixture of glycine and leucine, or a control medium for various time points.

-

Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of mTOR, S6K1, and 4E-BP1.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.

Conclusion and Future Directions

This compound (Gly-Leu) is a dipeptide of significant interest in metabolic research. Its efficient absorption and subsequent hydrolysis provide essential amino acids for protein synthesis and, importantly, release L-leucine, a key activator of the mTOR signaling pathway. The data and protocols presented herein provide a framework for researchers and drug development professionals to further investigate the metabolic and signaling roles of Gly-Leu. Future research could focus on leveraging the unique transport and signaling properties of Gly-Leu for targeted nutrient delivery, as a component in clinical nutrition formulations, and in the development of peptide-based therapeutics. Understanding the nuances of its metabolism in various physiological and pathological states will be crucial for translating this fundamental knowledge into practical applications.

References

- 1. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycyl-L-leucine | 869-19-2 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

- 5. benchchem.com [benchchem.com]

- 6. Dipeptides: Structure, Function, and Examples - Peptide Port [peptideport.com]

- 7. cambridge.org [cambridge.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Glycyl-L-leucine transport in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI - Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption [jci.org]

- 11. [PDF] Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine. | Semantic Scholar [semanticscholar.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. portlandpress.com [portlandpress.com]

- 16. mdpi.com [mdpi.com]

Glycyl-L-leucine as an Early-Stage Biomarker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for sensitive and specific biomarkers for the early detection and monitoring of diseases is a cornerstone of modern biomedical research. Small molecule metabolites, such as dipeptides, are gaining increasing attention due to their dynamic nature and close association with cellular metabolism. Glycyl-L-leucine, a dipeptide composed of glycine and L-leucine, has emerged from recent metabolomic studies as a potential early-stage biomarker, particularly in the context of metabolic disorders. This technical guide provides a comprehensive overview of the current early-stage research on Glycyl-L-leucine as a biomarker, including quantitative data, detailed experimental protocols for its detection, and an exploration of its potential role in cellular signaling pathways.

Data Presentation: Glycyl-L-leucine in Metabolic Syndrome

Recent untargeted metabolomics research has identified Glycyl-L-leucine as a potential biomarker for metabolic syndrome (MetS) with insulin resistance. The following table summarizes the quantitative findings from a key study.

| Biomarker | Disease State | Fold Change vs. Healthy Controls | p-value | VIP Score | Reference |

| Glycyl-L-leucine | Prediabetic Metabolic Syndrome | 1.28 x 10⁻⁹ | 2.11 x 10⁻⁸ | 0.54098 | [1] |

VIP (Variable Importance in Projection) score is a measure of a variable's importance in a PLS-DA (Partial Least Squares Discriminant Analysis) model. A VIP score > 1 is generally considered significant.

Experimental Protocols

Accurate and reproducible quantification of Glycyl-L-leucine in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol: Quantitative Analysis of Glycyl-L-leucine in Human Plasma using LC-MS/MS

This protocol is a composite based on established methods for amino acid and dipeptide analysis in plasma.[2][3][4][5]

1. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an appropriate internal standard (e.g., isotopically labeled Glycyl-L-leucine).

-

Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.[2]

2. Liquid Chromatography (LC)

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining polar analytes like Glycyl-L-leucine.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed to separate Glycyl-L-leucine from other plasma components. The specific gradient profile should be optimized based on the column and system used.

-

Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

Glycyl-L-leucine: The precursor ion ([M+H]⁺) is m/z 189.1. The product ion for quantification is typically the m/z of protonated leucine (132.1) or glycine (75.1).

-

Internal Standard: The MRM transition for the isotopically labeled internal standard should be monitored concurrently.

-

-

Data Analysis: The concentration of Glycyl-L-leucine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).

Signaling Pathways and Biological Relevance

While the direct signaling roles of most dipeptides are still under investigation, the involvement of Glycyl-L-leucine in metabolic syndrome suggests a potential link to nutrient-sensing pathways.[6][7] The constituent amino acid, L-leucine, is a well-established activator of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[8][9][10]

Hypothesized Signaling Role of Glycyl-L-leucine

It is plausible that elevated levels of Glycyl-L-leucine, or its subsequent hydrolysis into glycine and L-leucine, contribute to the dysregulation of the mTORC1 pathway observed in metabolic diseases. The following diagram illustrates a potential mechanism.

Experimental Workflow for Biomarker Validation

The validation of Glycyl-L-leucine as a robust biomarker requires a systematic approach, from initial discovery to clinical application.

Conclusion and Future Directions

The early-stage research into Glycyl-L-leucine as a biomarker is promising, particularly in the context of metabolic syndrome. The availability of robust analytical methods allows for its precise quantification in biological samples, paving the way for larger cohort studies. Future research should focus on:

-

Validation in diverse populations: Confirming the association of Glycyl-L-leucine with metabolic syndrome in larger and more diverse patient cohorts.

-

Longitudinal studies: Assessing the predictive value of Glycyl-L-leucine for the development and progression of metabolic diseases.

-

Mechanistic elucidation: Investigating the direct and indirect roles of Glycyl-L-leucine in cellular signaling pathways, such as mTORC1, and its impact on insulin sensitivity.

-

Exploring other disease contexts: Given the fundamental roles of its constituent amino acids, investigating Glycyl-L-leucine as a potential biomarker in other conditions, such as cancer and neurodegenerative diseases, is warranted.

The continued investigation of Glycyl-L-leucine holds the potential to yield a valuable new biomarker for the early detection and management of metabolic disorders, ultimately contributing to improved patient outcomes.

References

- 1. Identification of Insulin Resistance Biomarkers in Metabolic Syndrome Detected by UHPLC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alpha-peptides.co.uk [alpha-peptides.co.uk]

- 8. pure.psu.edu [pure.psu.edu]

- 9. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Approaches to Understanding Glycyl-L-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-leucine (Gly-Leu) is a dipeptide composed of the amino acids glycine and L-leucine. As a fundamental building block of proteins and a product of protein digestion, it plays a significant role in various biological processes, including nutrient absorption and cellular metabolism. Understanding the conformational dynamics, energetic landscapes, and interactions of Glycyl-L-leucine at a molecular level is crucial for advancements in drug delivery, nutritional science, and peptide-based therapeutics. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to study Glycyl-L-leucine, supplemented with detailed experimental protocols and data presentation.

Physicochemical Properties of Glycyl-L-leucine

A foundational aspect of any computational study is the understanding of the basic physicochemical properties of the molecule. These properties are essential for parameterizing and validating computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 188.22 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | --INVALID-LINK-- |

| Melting Point | 233 - 235 °C | --INVALID-LINK-- |

| Water Solubility | Soluble | [General knowledge] |

| pKa (Strongest Acidic) | 3.89 (Predicted) | --INVALID-LINK-- |

| pKa (Strongest Basic) | 8.14 (Predicted) | --INVALID-LINK-- |

Computational Methodologies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. For Glycyl-L-leucine, DFT calculations can provide insights into its stable conformations, peptide bond characteristics, and reactivity.

A thorough conformational analysis is critical to understanding the flexibility and preferred shapes of Glycyl-L-leucine, which in turn dictate its biological activity. The potential energy surface (PES) of a dipeptide is often visualized using a Ramachandran plot, which shows the energetically allowed regions for the backbone dihedral angles φ (phi) and ψ (psi).

Table 2.1: Calculated Relative Energies of Glycyl-L-leucine Conformers (Note: This table is a template. Actual values would be obtained from specific DFT calculations as described in the protocol below.)

| Conformer | φ (degrees) | ψ (degrees) | Relative Energy (kcal/mol) |

| C1 (β-sheet like) | -150 | +150 | 0.00 |

| C2 (α-helical like) | -60 | -40 | Value |

| C3 (Turn structure) | +70 | -60 | Value |

| ... | ... | ... | ... |

This protocol outlines the general steps for performing geometry optimization and frequency calculations for Glycyl-L-leucine using a quantum chemistry software package like Gaussian.

-

Structure Building:

-

Construct the initial 3D structure of Glycyl-L-leucine in its zwitterionic form using a molecular builder such as GaussView or Avogadro.

-

Generate several starting conformations by manually rotating the φ (C-N-Cα-C) and ψ (N-Cα-C-N) dihedral angles to explore the conformational space.

-

-

Geometry Optimization:

-

For each starting conformation, perform a geometry optimization to find the nearest local minimum on the potential energy surface.

-

Method: B3LYP functional.[1]

-

Basis Set: 6-311+G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions is recommended for accurate results.[2]

-

Solvation Model: To simulate an aqueous environment, use an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model.

-

-

Frequency Calculation:

-

Perform a frequency calculation on each optimized geometry at the same level of theory.

-

This step confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities.

-

-

Data Analysis:

-

Extract the final energies of all stable conformers to determine their relative stabilities.

-

Analyze the vibrational modes to assign the calculated frequencies to specific molecular motions (e.g., C=O stretch, N-H bend). Visualization of the normal modes is highly recommended.

-

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. DFT calculations are instrumental in assigning the observed spectral bands to specific vibrational modes.

Table 2.2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments for Glycyl-L-leucine (Note: This table is a template. Experimental values should be obtained from literature or new experiments, and calculated values from DFT frequency calculations as described above.)

| Experimental FT-IR | Calculated (Scaled) | Assignment |

| Value | Value | Amide I (C=O stretch) |

| Value | Value | Amide II (N-H bend, C-N stretch) |

| Value | Value | COO⁻ asymmetric stretch |

| Value | Value | COO⁻ symmetric stretch |

| Value | Value | CH₃ asymmetric stretch |

| Value | Value | CH₃ symmetric stretch |

| Value | Value | N-H stretch |

| ... | ... | ... |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a dynamic view of molecular systems, allowing the study of conformational changes, solvent effects, and interactions with other molecules over time.

This protocol provides a general workflow for setting up and running an MD simulation of Glycyl-L-leucine in an aqueous environment using GROMACS.[3][4][5]

-

System Preparation:

-

Topology Generation: Use the pdb2gmx tool in GROMACS to generate a topology for the Glycyl-L-leucine molecule. Choose a suitable force field (e.g., AMBER99SB-ILDN, CHARMM36).[3]

-

Simulation Box: Create a simulation box (e.g., cubic or dodecahedron) around the dipeptide using gmx editconf.

-